molecular formula C14H24Cl2N2 B12776942 Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride CAS No. 102071-35-2

Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride

Cat. No.: B12776942
CAS No.: 102071-35-2
M. Wt: 291.3 g/mol
InChI Key: FKEONYGKYJQTPW-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is characterized by the presence of a 2-(N-methylanilino)ethyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as formaldehyde and catalytic systems . This method avoids the need for pre-preparation of NH-free amines, significantly shortening the separation and purification steps.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of microwave-assisted one-pot synthesis and continuous flow reactions are some of the advanced techniques employed to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is unique due to its specific combination of the piperidine ring and the 2-(N-methylanilino)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

102071-35-2

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

N-methyl-N-(2-piperidin-1-ylethyl)aniline;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-15(14-8-4-2-5-9-14)12-13-16-10-6-3-7-11-16;;/h2,4-5,8-9H,3,6-7,10-13H2,1H3;2*1H

InChI Key

FKEONYGKYJQTPW-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCCC1)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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